molecular formula C22H23N5O3 B10891757 3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10891757
M. Wt: 405.4 g/mol
InChI Key: HGBWXHKFVNBWDA-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-14-9-12-27(25-14)11-4-10-23-21(28)18-13-15(2)24-22-19(18)20(26-30-22)16-5-7-17(29-3)8-6-16/h5-9,12-13H,4,10-11H2,1-3H3,(H,23,28)

InChI Key

HGBWXHKFVNBWDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCNC(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

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